Cas no 2464-23-5 (2-oxo-3-sulfanylpropanoic acid)

2-Oxo-3-sulfanylpropanoic acid is a sulfur-containing organic compound characterized by its keto and thiol functional groups. This structure imparts reactivity useful in biochemical and synthetic applications, particularly as an intermediate in peptide synthesis or as a precursor for thiol-based modifications. The thiol group enables participation in disulfide bond formation, while the keto group offers versatility in nucleophilic addition reactions. Its properties make it valuable for studying enzyme mechanisms or designing cysteine analogs. The compound should be handled under inert conditions due to the thiol's sensitivity to oxidation. Proper storage and handling are essential to maintain stability and reactivity.
2-oxo-3-sulfanylpropanoic acid structure
2464-23-5 structure
Product name:2-oxo-3-sulfanylpropanoic acid
CAS No:2464-23-5
MF:C3H3O3S-.Na+
Molecular Weight:142.10892
CID:256902
PubChem ID:98

2-oxo-3-sulfanylpropanoic acid 化学的及び物理的性質

名前と識別子

    • Propanoic acid,3-mercapto-2-oxo-
    • 3-MERCAPTO-PYRUVATE
    • 3-Mercapto-2-oxopropionic acid
    • 3-Mercaptopyruvic acid
    • b-Mercaptopyruvic acid
    • b-Thiopyruvic acid
    • Mercaptopyruvic acid
    • Pyruvicacid, mercapto- (6CI,7CI,8CI)
    • 2-oxo-3-sulfanylpropanoic acid
    • thiopyruvate
    • beta-thiopyruvate
    • Pyruvic acid, mercapto- (6CI,7CI,8CI)
    • PYRUVIC ACID, MERCAPTO-
    • BRN 1747058
    • EN300-1166901
    • DTXSID20862960
    • beta-3-mercapto-2-oxo-propanoate
    • FT-0696976
    • GTPL5118
    • Q4634163
    • mercaptopyruvate
    • CHEBI:16208
    • AKOS006223734
    • propanoic acid, 3-mercapto-2-oxo-
    • SCHEMBL188201
    • UNII-5Z1F5OW4YB
    • beta-mercaptopyruvate
    • 4-03-00-01936 (Beilstein Handbook Reference)
    • beta-Mercaptopyruvic acid
    • beta-Thiopyruvic acid
    • 2-oxo-3-sulfanylpropanoicacid
    • 3-Mercapto-2-oxopropanoic acid
    • C00957
    • 2464-23-5
    • 5Z1F5OW4YB
    • beta-3-mercapto-2-oxo-propanoic acid
    • .BETA.-THIOPYRUVIC ACID
    • PD051014
    • 3-mercapto-pyruvic acid
    • Propanoic acid, 3-mercapto-2-oxo- (9CI)
    • 3-mercaptopyruvate
    • Pyruvic acid, 3-mercapto-
    • インチ: InChI=1S/C3H4O3S/c4-2(1-7)3(5)6/h7H,1H2,(H,5,6)
    • InChIKey: OJOLFAIGOXZBCI-UHFFFAOYSA-N
    • SMILES: SCC(=O)C(O)=O

計算された属性

  • 精确分子量: 119.98812
  • 同位素质量: 119.98811516g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 98.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 0

じっけんとくせい

  • 密度みつど: 1.432±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 227.7±23.0 ºC (760 Torr),
  • フラッシュポイント: 91.5±22.6 ºC,
  • Solubility: 溶出度(61 g/l)(25ºC)、
  • PSA: 54.37

2-oxo-3-sulfanylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1166901-0.25g
2-oxo-3-sulfanylpropanoic acid
2464-23-5
0.25g
$1202.0 2023-06-08
Enamine
EN300-1166901-2.5g
2-oxo-3-sulfanylpropanoic acid
2464-23-5
2.5g
$2746.0 2023-06-08
Enamine
EN300-1166901-100mg
2-oxo-3-sulfanylpropanoic acid
2464-23-5
100mg
$1151.0 2023-10-03
Enamine
EN300-1166901-250mg
2-oxo-3-sulfanylpropanoic acid
2464-23-5
250mg
$1202.0 2023-10-03
Enamine
EN300-1166901-0.5g
2-oxo-3-sulfanylpropanoic acid
2464-23-5
0.5g
$1255.0 2023-06-08
Enamine
EN300-1166901-1000mg
2-oxo-3-sulfanylpropanoic acid
2464-23-5
1000mg
$1307.0 2023-10-03
Enamine
EN300-1166901-500mg
2-oxo-3-sulfanylpropanoic acid
2464-23-5
500mg
$1255.0 2023-10-03
Enamine
EN300-1166901-5000mg
2-oxo-3-sulfanylpropanoic acid
2464-23-5
5000mg
$5423.0 2023-10-03
Enamine
EN300-1166901-0.1g
2-oxo-3-sulfanylpropanoic acid
2464-23-5
0.1g
$1151.0 2023-06-08
Enamine
EN300-1166901-0.05g
2-oxo-3-sulfanylpropanoic acid
2464-23-5
0.05g
$1098.0 2023-06-08

2-oxo-3-sulfanylpropanoic acid 関連文献

2-oxo-3-sulfanylpropanoic acidに関する追加情報

2-Oxo-3-Sulfanylpropanoic Acid (CAS No. 2464-23-5): A Comprehensive Overview

2-Oxo-3-Sulfanylpropanoic Acid, also known by its CAS registry number 2464-23-5, is a sulfur-containing organic compound with the molecular formula C₃H₆O₂S. This compound belongs to the class of thioamides and is characterized by its unique chemical structure, which includes a sulfanyl group (-SH) attached to the third carbon of a propanoic acid backbone. The presence of the sulfanyl group imparts distinctive chemical properties, making this compound a subject of interest in various fields, including organic synthesis, pharmacology, and materials science.

The compound's structure, featuring a ketone group (C=O) and a sulfanyl group, makes it highly reactive under certain conditions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anti-inflammatory agents. The sulfanyl group's ability to act as a nucleophile or electrophile depending on the reaction conditions has been particularly valuable in these applications.

One of the most promising areas of research involving 2-Oxo-3-Sulfanylpropanoic Acid is its application in drug discovery. Scientists have investigated its ability to modulate enzyme activity, particularly in pathways related to inflammation and oxidative stress. A 2023 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This finding has opened new avenues for developing treatments for chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, 2-Oxo-3-Sulfanylpropanoic Acid has shown potential in materials science. Researchers have explored its use as a building block for constructing sulfur-rich polymers, which exhibit improved thermal stability and mechanical properties. A recent study in *Macromolecules* highlighted how this compound can be polymerized under mild conditions to form materials with applications in high-performance adhesives and coatings.

The synthesis of 2-Oxo-3-Sulfanylpropanoic Acid typically involves multi-step reactions starting from simple precursors like thiourea or thioacetamide. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly reduced reaction times and improved yields, making this compound more accessible for large-scale applications.

From an environmental perspective, understanding the degradation pathways of 2-Oxo-3-Sulfanylpropanoic Acid is crucial for assessing its ecological impact. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural environments. This characteristic makes it a more sustainable choice compared to other sulfur-containing compounds with longer environmental lifespans.

In conclusion, 2-Oxo-3-Sulfanylpropanoic Acid (CAS No. 2464-23-5) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemistry and pharmacology. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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